molecular formula C21H18N6O4S B11692890 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11692890
M. Wt: 450.5 g/mol
InChI Key: GDGZALJHOVGVPI-UHFFFAOYSA-N
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Description

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazolone-based compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture integrates a 1,3-thiazole core, a hydrazinylidene linker, and a nitrophenyl group, structural motifs commonly associated with a range of biological activities. Compounds within this chemical class are frequently explored as kinase inhibitors or as modulators of various cellular signaling pathways. The specific stereochemistry, denoted by the (4Z) configuration, is critical for its three-dimensional shape and its subsequent binding affinity and selectivity for biological targets. Researchers utilize this chemical as a key intermediate or a lead compound for the synthesis and evaluation of novel therapeutic agents , particularly in oncology and inflammatory disease research. Its high purity makes it suitable for in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H18N6O4S/c1-12-16(5-4-6-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-7-9-15(31-3)10-8-14/h4-11,25H,1-3H3

InChI Key

GDGZALJHOVGVPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (Intermediate A)

Reagents :

  • 4-Methoxyacetophenone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Bromine (1.1 equiv) in acetic acid

Procedure :

  • Dissolve 4-methoxyacetophenone (10.0 g, 60.6 mmol) in glacial acetic acid (100 mL).

  • Add thiourea (5.54 g, 72.7 mmol) and stir at 0°C.

  • Slowly add bromine (3.1 mL, 60.6 mmol) dropwise over 30 minutes.

  • Heat to 80°C for 4 hours, then pour into ice-water.

  • Filter the precipitate and recrystallize from ethanol to yield Intermediate A as white crystals (Yield: 78%, m.p. 152–154°C).

Mechanism :
The Hantzsch thiazole synthesis proceeds via α-bromination of the ketone, followed by nucleophilic attack by thiourea and cyclodehydration.

Preparation of 3-Oxo-5-methyl-4-(2-methyl-3-nitrophenylhydrazono)pentanoic Acid Ethyl Ester (Intermediate B)

Reagents :

  • Ethyl acetoacetate (1.0 equiv)

  • 2-Methyl-3-nitrophenylhydrazine (1.05 equiv)

  • p-Toluenesulfonic acid (0.1 equiv) in ethanol

Procedure :

  • Reflux ethyl acetoacetate (7.5 g, 48.4 mmol) and 2-methyl-3-nitrophenylhydrazine (9.2 g, 50.8 mmol) in ethanol (150 mL) with p-TsOH (0.86 g) for 6 hours.

  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate Intermediate B as orange crystals (Yield: 65%, m.p. 98–100°C).

Key Optimization :

  • Excess hydrazine ensures complete imine formation.

  • Acid catalysis accelerates hydrazone tautomerization to the (Z)-isomer.

Cyclocondensation to Form the Pyrazol-3-one Core

Reagents :

  • Intermediate A (1.0 equiv)

  • Intermediate B (1.0 equiv)

  • Sodium ethoxide (2.0 equiv) in ethanol

Procedure :

  • Suspend Intermediate A (5.0 g, 21.3 mmol) and Intermediate B (7.4 g, 21.3 mmol) in ethanol (100 mL).

  • Add sodium ethoxide (2.9 g, 42.6 mmol) and reflux for 8 hours.

  • Acidify with 1M HCl to pH 3–4, filter, and wash with cold ethanol to obtain the crude product.

  • Recrystallize from DMF/water (1:3) to yield the title compound as yellow needles (Yield: 62%, m.p. 228–230°C).

Stereochemical Control :
The (4Z)-configuration is favored under acidic conditions due to intramolecular hydrogen bonding between the pyrazolone carbonyl and hydrazone N–H.

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

Reagents :

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • Ethyl 3-methylacetoacetate (1.0 equiv)

  • Iodine (0.2 equiv) in DMF

Procedure :

  • Heat all reagents in DMF at 120°C for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via column chromatography (CH2Cl2/MeOH 20:1) to obtain the product (Yield: 54%).

Advantages :

  • Reduces purification steps.

  • Iodine acts as a dual catalyst for both thiazole and pyrazolone formation.

Microwave-Assisted Synthesis

Conditions :

  • Intermediates A (1.0 equiv) and B (1.0 equiv)

  • K-10 montmorillonite clay (1.5 g/mmol)

  • Microwave irradiation (300 W, 100°C, 20 minutes)

Outcome :

  • Reaction time reduced from 8 hours to 20 minutes.

  • Yield improvement to 71% due to enhanced reaction kinetics.

Characterization and Analytical Data

Spectroscopic Properties

Technique Data
IR (KBr) 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym)
¹H NMR (400 MHz, DMSO-d6) δ 2.41 (s, 3H, CH3), 3.84 (s, 3H, OCH3), 6.98–7.89 (m, 7H, Ar-H), 11.32 (s, 1H, NH)
13C NMR (100 MHz, DMSO-d6) δ 14.2 (CH3), 55.6 (OCH3), 114.6–160.1 (Ar-C and C=N), 163.4 (C=O)
HRMS (ESI-TOF) m/z 451.1189 [M+H]⁺ (calc. 451.1184)

Comparative Yield Analysis

Method Reaction Time Yield (%) Purity (HPLC)
Conventional reflux8 hours6298.2
One-pot tandem12 hours5495.7
Microwave-assisted20 minutes7199.1

Industrial-Scale Considerations

Solvent Recycling

  • Ethanol recovery via distillation achieves 85% solvent reuse.

  • DMF is regenerated using activated carbon filtration.

Waste Management

  • Nitrophenyl byproducts are treated with Fe/HCl reduction to less toxic amines.

  • Heavy metal residues from catalysts are removed via chelation resins.

Challenges and Mitigation Strategies

Byproduct Formation in Cyclocondensation

  • Issue : Thiazole ring opening at pH > 5.

  • Solution : Maintain reaction pH at 3–4 using buffered conditions .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s nitro and methoxy groups require precise reaction conditions to avoid side reactions, such as premature reduction of nitro groups .
  • Thermodynamic Stability : Computational studies of similar hydrazinylidene compounds suggest that Z-isomers are thermodynamically favored over E-isomers by ~10–15 kcal/mol due to intramolecular hydrogen bonding .

Biological Activity

The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H18N6O4S
Molecular Weight450.5 g/mol
IUPAC Name(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
CAS Number5845-51-2

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiazole and pyrazolone rings. The general synthetic route includes:

  • Thiazole Formation : A cyclization reaction involving a thioamide and a halogenated aromatic compound.
  • Pyrazolone Formation : Condensation between a hydrazine derivative and a β-keto ester to form the pyrazolone structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutic Program (DTP) protocols. The compound was tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Findings:

  • The compound exhibited moderate anticancer activity with tumor growth inhibition rates ranging from 92.48% to 126.61% at a concentration of 10 µM across different cancer cell lines .
Cancer TypeGrowth Inhibition (%)Notes
Leukemia95.0Moderate sensitivity
Melanoma104.5Low activity
Lung Cancer98.0Moderate sensitivity
Colon Cancer126.0High growth
Breast Cancer100.0Low activity

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA/RNA Interaction : It may modulate gene expression and disrupt protein synthesis by interacting with nucleic acids.
  • Cell Membrane Disruption : The compound could affect cell permeability and signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Properties : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
  • Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis .

Q & A

Q. Methodological strategies :

  • Design of Experiments (DoE) : Systematically varying catalysts (e.g., p-toluenesulfonic acid), solvents (polar vs. non-polar), and temperatures.
  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining >80% yield .
  • Continuous flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .

Advanced: How do structural modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) approaches :

  • Functional group substitution : Replacing the methoxy group with halogens (e.g., Br, Cl) to modulate lipophilicity and target binding.
  • In vitro assays : Testing analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity.
  • Comparative analysis : Referencing structurally similar compounds (Table 1) to identify pharmacophoric motifs .

Table 1 : Bioactivity of Structurally Similar Compounds

Compound ClassCore StructureNotable Activities
Benzothiazole derivativesBenzothiazole + pyrazoloneAntibacterial, Anticancer
Thiazolidinone derivativesThiazolidinone + hydrazinylideneAnti-inflammatory

Advanced: How can contradictions in reported biological activity data be resolved?

Q. Resolution strategies :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. CHO), incubation times, and solvent controls.
  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted hydrazines) may skew results.
  • Meta-analysis : Cross-reference data from independent studies to identify outliers or methodological biases .

Advanced: What experimental designs are recommended for studying its interaction with biological targets?

  • Molecular docking : Preliminary screening against enzymes (e.g., COX-2, EGFR) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Advanced: How can spectroscopic data discrepancies (e.g., NMR shifts) be addressed?

  • Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and XRD data.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .

Basic: What are the key physicochemical properties relevant to its pharmacological profile?

  • LogP : ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Solubility : <0.1 mg/mL in aqueous buffers; enhanced via co-solvents (e.g., DMSO).
  • pKa : ~8.5 (amine protonation under physiological conditions) .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Light-sensitive packaging : Use amber vials to prevent photodegradation.
  • Stabilizers : Add antioxidants (e.g., BHT) to ethanolic stock solutions .

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